Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate
Description
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazinyl group at the 5-position and a methyl ester at the 2-position of the pyrimidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. The Boc group enhances solubility and stability during synthetic processes, while the ester moiety allows for further functionalization via hydrolysis or coupling reactions .
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
methyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)11-9-16-12(17-10-11)13(20)22-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
DRRZFYFGFTUIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Approach
A widely reported method involves the palladium-catalyzed amination (Buchwald-Hartwig type coupling) of a 5-halopyrimidine-2-carboxylate ester with 4-Boc-piperazine. This method is supported by detailed experimental data from a chemical synthesis example closely related to the target compound.
- Starting materials: 5-chloropyrimidine-2-carboxylate methyl ester and tert-butyl 4-aminopiperazine-1-carboxylate (4-Boc-piperazine).
- Catalyst system: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) combined with a bidentate phosphine ligand such as Xantphos.
- Base: Cesium carbonate (Cs2CO3).
- Solvent: tert-Butanol (t-BuOH).
- Conditions: Heating at 110 °C under an inert nitrogen atmosphere for 8 hours.
$$
\text{5-chloropyrimidine-2-carboxylate methyl ester} + \text{4-Boc-piperazine} \xrightarrow[\text{Cs}2\text{CO}3]{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{t-BuOH}, 110^\circ C} \text{Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate}
$$
- The reaction proceeds with high efficiency, yielding the desired product in approximately 87% isolated yield.
- Purification is typically achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane (0–10% MeOH/DCM).
- The product is obtained as a white solid with confirmed molecular ion peak by LCMS (m/z 579.3 [M+1]) indicating the expected molecular weight.
This method benefits from the use of commercially available reagents, relatively mild conditions, and high selectivity for the 5-position substitution on the pyrimidine ring.
Protection and Functional Group Transformations
The Boc protection of the piperazine nitrogen is essential to prevent side reactions during coupling and to improve solubility and handling. The Boc group is introduced prior to coupling or can be installed post-coupling by treatment with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
In some synthetic routes, the piperazine is first Boc-protected, then coupled to the pyrimidine core as described above. This sequence avoids complications from free amine groups.
Alternative Synthetic Routes and Industrial Considerations
Patents and industrial syntheses highlight challenges with alternative methods involving Grignard reagents or other moisture-sensitive reagents for modifying piperazine derivatives. For example, the preparation of related Boc-protected piperidine derivatives via Grignard reagents is noted to require strictly anhydrous conditions and low temperatures, making them less suitable for scale-up.
In contrast, the palladium-catalyzed coupling approach is more amenable to industrial production due to:
- Use of stable, commercially available reagents.
- Avoidance of moisture-sensitive organometallics.
- Moderate reaction temperatures.
- High yields and straightforward purification.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting material | 5-chloropyrimidine-2-carboxylate methyl ester | Commercially available |
| Aminating reagent | 4-Boc-piperazine | Boc-protected for stability |
| Catalyst | Pd2(dba)3 + Xantphos ligand | Effective for C-N coupling |
| Base | Cesium carbonate (Cs2CO3) | Strong base, promotes amination |
| Solvent | tert-Butanol (t-BuOH) | High boiling point, good solubility |
| Temperature | 110 °C | Elevated to promote coupling |
| Reaction time | 8 hours | Ensures complete conversion |
| Yield | ~87% | High isolated yield |
| Purification | Silica gel chromatography (0–10% MeOH in DCM) | Standard purification method |
| Product form | White solid | Confirmed by LCMS and NMR |
Research Outcomes and Analytical Characterization
- Yield and Purity: Consistent yields around 85–90% have been reported, with high purity confirmed by chromatographic and spectroscopic methods.
- Spectroscopic Data: LCMS confirms molecular weight; ^1H and ^13C NMR spectra verify the substitution pattern and Boc protection.
- Scalability: The palladium-catalyzed method is scalable and suitable for industrial synthesis, unlike more sensitive Grignard-based methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Ester Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a chemical compound with a pyrimidine ring substituted with a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group. It has a molecular weight of approximately 278.31 g/mol. This compound has applications in drug development and biochemical research.
Applications
- Drug Development: this compound can be further modified and tested as a potential therapeutic agent due to its structural features. Compounds containing piperazine and pyrimidine moieties have a range of biological activities.
- Interaction Studies: Interaction studies often focus on its binding affinity to various biological targets.
Analogues and their Activities
This compound shares structural similarities with other compounds. Some notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Piperazin-1-yl)pyrimidine | Contains piperazine and pyrimidine | Antimicrobial |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | Methyl substitution on piperazine | Anticancer |
| 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride | Azetidine substitution | Antiviral |
| 2-(Piperazin-1-yl)pyrimidin-5-ol | Hydroxyl group addition | Antiproliferative |
Mechanism of Action
The mechanism of action of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine group can enhance the compound’s ability to cross biological membranes, while the pyrimidine core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrimidine derivatives, differing in substituents, ring systems, or protective groups. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate with Analogs
Physicochemical Properties
- Lipophilicity: The Boc group in this compound increases molecular weight (vs. non-Boc analogs) and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Stability : The Boc group is acid-labile, requiring careful handling in acidic conditions. In contrast, trifluoromethyl groups (as in CAS 5815-79-2) confer metabolic resistance .
- Reactivity: The methyl ester at C2 is hydrolyzable to a carboxylic acid, enabling prodrug strategies. Brominated analogs (e.g., N-Boc-2-Amino-5-bromopyrimidine) are more reactive in cross-coupling reactions .
Biological Activity
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound features a pyrimidine ring substituted with a piperazine moiety, which is protected by a tert-butyloxycarbonyl (Boc) group. This unique structure contributes to a variety of biological activities, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of approximately 278.31 g/mol. The presence of the piperazine ring enhances its bioactivity, particularly in interactions with biological targets.
Biological Activities
Research indicates that compounds containing both piperazine and pyrimidine moieties exhibit a broad spectrum of biological activities. The following table summarizes some notable activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine with Boc-protected piperazine | Anticancer, Antimicrobial |
| 2-(Piperazin-1-yl)pyrimidine | Contains piperazine and pyrimidine | Antimicrobial |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | Methyl substitution on piperazine | Anticancer |
| 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride | Azetidine substitution | Antiviral |
| 2-(Piperazin-1-yl)pyrimidin-5-ol | Hydroxyl group addition | Antiproliferative |
The anticancer properties of this compound are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with IC values indicating potent activity against these malignancies .
In vitro studies have demonstrated that the compound interacts with key biological targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . Additionally, it has shown selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window.
Case Studies
Case Study 1: Anticancer Activity
In a recent study focusing on the activity against TNBC, this compound exhibited significant inhibition of cell viability with an IC value lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound also demonstrated the ability to inhibit lung metastasis in animal models, highlighting its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of similar pyrimidine derivatives, revealing that compounds containing piperazine exhibited notable antibacterial effects against various strains. While specific data on this compound was not detailed, its structural similarity suggests potential efficacy in this area .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with oral bioavailability reported at approximately 31.8% following administration in animal models . Toxicity assessments have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a good safety profile for further clinical exploration .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including:
- Coupling of Boc-protected piperazine to a pyrimidine core via nucleophilic substitution. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine to enhance reactivity .
- Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification under reflux conditions. Yields are optimized by controlling stoichiometry and reaction time .
- Deprotection considerations : While the Boc group is stable under basic conditions, acidic workup (e.g., TFA) may be required for later deprotection without disrupting the pyrimidine ring .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR :
- ¹H NMR : Look for the Boc group’s tert-butyl signal (~1.4 ppm) and piperazine protons (3.0–4.0 ppm). Pyrimidine ring protons appear as singlets near 8.5–9.0 ppm .
- ¹³C NMR : The carbonyl carbon of the Boc group (~155 ppm) and methyl ester (~52 ppm) are critical markers .
Q. How can researchers verify the compound’s structural integrity during scale-up synthesis?
- X-ray crystallography : Single-crystal analysis using programs like SHELXL provides unambiguous confirmation of molecular geometry and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C₁₆H₂₃N₅O₄) and detect impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?
- Metabolic stability assays : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., ester hydrolysis). Introducing steric hindrance near the ester group may improve stability .
- Pharmacokinetic profiling : Compare logP (lipophilicity) and plasma protein binding to explain discrepancies in bioavailability. Derivatives with logP >2.5 often show better membrane permeability .
Q. How can computational methods guide the design of analogs with enhanced target selectivity?
- Molecular docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases). Prioritize analogs that form hydrogen bonds with active-site residues (e.g., hinge-region interactions in kinases) .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Electron-withdrawing groups on the pyrimidine ring often enhance binding affinity .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to stabilize the ligand-bound conformation .
- Solvent screening : Test mixed solvents (e.g., DMSO/water) and slow evaporation techniques to optimize crystal growth. SHELXD is robust for phase determination in small-molecule crystallography .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
